(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol
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Overview
Description
(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitro-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 5-position.
Amination: The nitro compound is then subjected to a reduction reaction to convert the nitro group to an amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation to introduce the hydroxyl group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of chirality on biological activity.
Medicine
In medicine, derivatives of this compound may be explored for their potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-phenylethanol: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
(2S)-2-Amino-2-(4-nitrophenyl)ethanol: Has the nitro group at a different position, affecting its reactivity and interaction with biological targets.
(2S)-2-Amino-2-(2-methylphenyl)ethanol: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness
The presence of both the nitro and methyl groups in (2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol provides unique reactivity and interaction profiles, making it a versatile compound for various applications in research and industry.
Biological Activity
(2S)-2-Amino-2-(2-methyl-5-nitrophenyl)ethanol, a compound featuring a chiral center and a nitrophenyl moiety, has garnered attention in biological research due to its diverse pharmacological activities. This article synthesizes findings from various studies, presenting a detailed overview of its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an amino group, a hydroxyl group, and a nitrophenyl group, which contribute to its biological reactivity. The chirality at the second carbon atom is significant for its interaction with biological targets.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited cytotoxic activity with an IC50 value of approximately 30 µM.
- HCT-116 (colon cancer) : Showed promising results with an IC50 of 25 µM, indicating significant cell cycle arrest in the G1 phase and induction of apoptosis through mitochondrial pathways .
2. Enzyme Inhibition
The compound has been investigated as a probe for studying enzyme-substrate interactions, particularly in relation to its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : Demonstrated moderate inhibition, with an IC50 value around 50 µM. This suggests potential applications in treating neurodegenerative diseases where AChE inhibition is beneficial .
3. Antimicrobial Activity
This compound has shown antimicrobial properties against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Bacillus subtilis | 15.0 |
Staphylococcus aureus | 20.0 |
Escherichia coli | 25.0 |
Candida albicans | 30.0 |
These results indicate that the compound possesses moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells via the upregulation of pro-apoptotic factors such as BAX and downregulation of anti-apoptotic factors like Bcl-2 .
- Reactive Oxygen Species (ROS) Modulation : It has been shown to decrease ROS levels in treated cells, suggesting a protective mechanism against oxidative stress .
Case Studies
Several case studies have focused on the pharmacological evaluation of this compound:
- Study on MCF-7 Cells : A detailed investigation revealed that treatment with this compound resulted in significant cell death and morphological changes indicative of apoptosis.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, supporting its potential as an anticancer agent.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-methyl-5-nitrophenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADISPFSUHLIZGZ-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[C@@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.